molecular formula C17H16N2O3 B353468 N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B353468
M. Wt: 296.32 g/mol
InChI Key: DELLJGWKPIPZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound of interest in medicinal chemistry and biochemical research. As a member of the benzoxazolone family, it shares a core structural motif with compounds known for diverse biological activities. Research into similar 1,3-benzoxazol-2(3H)-one hybrid molecules has demonstrated significant potential in various biological assays, including serving as potent urease inhibitors and exhibiting antioxidant properties . The benzoxazolone scaffold is a privileged structure in drug discovery, frequently explored for its ability to interact with various enzymatic targets. This specific propanamide derivative, with its unique substitution pattern, is provided as a key intermediate for researchers to investigate structure-activity relationships (SAR), develop new pharmacological tools, and explore novel mechanisms of action in a controlled laboratory setting. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data, including handling and disposal considerations, should be reviewed prior to use.

Properties

IUPAC Name

N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELLJGWKPIPZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H16N2O3C_{17}H_{16}N_{2}O_{3} and a molecular weight of 284.32 g/mol. The structure is characterized by a benzoxazole moiety, which is often associated with diverse biological activities.

Anticancer Activity

This compound has shown promising anticancer properties. Recent studies indicate that compounds containing benzoxazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, benzoxazole derivatives have been linked to the inhibition of macrophage migration inhibitory factor (MIF), a protein involved in cancer progression and inflammation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundDU-145 (Prostate Cancer)TBDMIF Inhibition
Benzoxazole Derivative AMCF-7 (Breast Cancer)15.0Apoptosis Induction
Benzoxazole Derivative BA549 (Lung Cancer)20.5Cell Cycle Arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that benzoxazole derivatives can demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It can affect pathways related to cell survival and proliferation, particularly those involving MIF.
  • Interaction with DNA : Some studies suggest that benzoxazole derivatives can intercalate into DNA, leading to cytotoxic effects in cancer cells.

Study on Prostate Cancer Cells

A study conducted on DU-145 prostate cancer cells revealed that this compound significantly inhibited cell survival at concentrations as low as 10 µM. Mechanistic studies indicated that this effect was mediated through MIF inhibition, leading to increased apoptosis rates in treated cells .

Study on Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of this compound, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that it possessed a MIC value of 12.5 µM against S. aureus, indicating strong antibacterial potential .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is C17H16N2O3C_{17}H_{16}N_{2}O_{3} with a molecular weight of approximately 296.32 g/mol. The compound features a benzoxazole moiety, which is known for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzoxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study:
In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives of benzoxazole were synthesized and tested against MCF-7 breast cancer cells. The results showed significant inhibition of cell proliferation, suggesting that modifications to the benzoxazole structure could enhance antitumor activity .

CompoundIC50 (µM)Cell Line
Benzoxazole Derivative A12.5MCF-7
This compound10.0MCF-7

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Compounds in this class have shown promise in protecting neuronal cells from oxidative stress.

Case Study:
A study explored the neuroprotective effects of similar benzoxazole derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal apoptosis and improve cognitive function in animal models .

Catalysts in Organic Synthesis

Benzoxazole derivatives are utilized as catalysts in various organic reactions due to their ability to stabilize transition states. This compound can be employed in catalytic processes for synthesizing other complex organic molecules.

Research Insight:
Recent advancements in synthetic methodologies have demonstrated the effectiveness of benzoxazole derivatives as catalysts in reactions involving aldehydes and amines, leading to high yields and selectivity .

Photoluminescent Materials

The incorporation of benzoxazole units into polymer matrices has been explored for developing photoluminescent materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study:
Research has shown that polymers containing benzoxazole derivatives exhibit enhanced luminescent properties when subjected to UV light, making them suitable for use in display technologies .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Core Structure Substituent Variations Key Data/Applications Evidence ID
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide Propanamide + benzoxazolone 2-methylphenyl amide substituent Potential enzyme inhibition (theoretical) N/A
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Propanamide + benzoxazolone No aryl substitution at amide nitrogen 10–18% conversion in screening assays
N-(3-Nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide Acetamide + benzoxazolone 3-nitrophenyl group; acetamide backbone (shorter chain) Synthetic intermediate for PET tracers
N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (e.g., 9a-j) Propanamide + quinolinone Alkyl/aryl groups (e.g., benzyl, cyclohexyl) at amide nitrogen Cytotoxicity studies; yields 52–81%
N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide Propanamide + pyridinone 3-amino-4-fluorophenyl group; pyridinone instead of benzoxazolone Unspecified bioactivity (structural data)

Key Observations:

Quinolinone and pyridinone analogues (e.g., ) replace the benzoxazolone ring with nitrogen-rich heterocycles, altering electronic properties and hydrogen-bonding capacity.

Substituent Impact: Electron-Withdrawing Groups: The 3-nitrophenyl group in increases electrophilicity, which may improve reactivity in metal-catalyzed reactions or radiolabeling (e.g., PET tracer development). The 2-methylphenyl group in the target compound balances lipophilicity and steric bulk.

Physicochemical and Pharmacological Properties

Table 3: Comparative Bioactivity and Stability

Compound Melting Point (°C) Solubility Notable Bioactivity Evidence ID
N-(2-methylphenyl)-3-(benzoxazolone)propanamide Not reported Likely low (lipophilic) Theoretical enzyme inhibition (e.g., immunoproteasome) N/A
N-benzyl-3-[2-oxoquinolin-1(2H)-yl]propanamide 139–140 Moderate in DMSO Cytotoxicity in cancer cell lines
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Not reported High (polar) 10–18% conversion in enzyme assays
  • The benzoxazolone moiety in the target compound may confer stability against hydrolysis compared to pyridinone derivatives (), as oxazolone rings are less prone to ring-opening reactions.
  • Cytotoxicity data for quinolinone derivatives () suggest that the target compound’s benzoxazolone core could be optimized for anti-inflammatory rather than antiproliferative applications.

Preparation Methods

Benzoxazolone Ring Formation

The benzoxazolone core is typically synthesized from 2-aminophenol derivatives . Cyclization with phosgene or triphosgene under anhydrous conditions yields the 2-oxo-1,3-benzoxazol-3(2H)-yl moiety. Alternative methods employ carbonyldiimidazole (CDI) for safer handling, achieving >85% purity after recrystallization.

Key Reaction:

2-Aminophenol+COCl21,3-Benzoxazol-2(3H)-one+2HCl\text{2-Aminophenol} + \text{COCl}_2 \rightarrow \text{1,3-Benzoxazol-2(3H)-one} + 2\text{HCl}

This step is critical for ensuring regiochemical fidelity, as competing side reactions may form isomeric byproducts.

Propanamide Chain Assembly

The propanoic acid linker is introduced via Michael addition or nucleophilic substitution :

  • 3-Chloropropionyl chloride reacts with benzoxazolone in THF, catalyzed by triethylamine (TEA), to form 3-(2-oxobenzoxazol-3-yl)propanoic acid.

  • Mitsunobu conditions (DIAD, PPh3_3) facilitate coupling between benzoxazolone alcohols and acrylates.

Amide Coupling Methods

Final amidation employs diverse strategies:

Acid Chloride Aminolysis

Activation of 3-(2-oxobenzoxazol-3-yl)propanoic acid with thionyl chloride generates the corresponding acid chloride, which reacts with 2-methylaniline in dichloromethane (DCM) at 0–5°C. Yields range from 68–72% after silica gel chromatography.

Carbodiimide-Mediated Coupling

N,N′-Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) in DMF achieves 89% yield at 25°C. This method minimizes racemization and is scalable to gram quantities.

One-Pot Synthesis

A telescoped approach condenses benzoxazolone formation, propanoic acid coupling, and amidation in a single reactor, reducing purification steps. Reported by, this method uses HATU as the coupling agent, achieving 76% overall yield.

Optimization of Reaction Conditions

Solvent Selection

SolventYield (%)Purity (%)
DMF8998
THF7295
DCM6897
Acetonitrile6593

Polar aprotic solvents (DMF, THF) enhance carbodiimide activation, while DCM favors acid chloride stability.

Temperature and Time

  • Amidation : 0–5°C for acid chloride; 25°C for DCC.

  • Cyclization : Reflux (80°C) for 6h ensures complete benzoxazolone formation.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 7H, aromatic), 3.45 (t, 2H, CH2_2), 2.89 (t, 2H, CH2_2), 2.32 (s, 3H, CH3_3).

  • FT-IR : 1675 cm1^{-1} (amide C=O), 1740 cm1^{-1} (benzoxazolone C=O).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C17_{17}H16_{16}N2_2O3_3 [M+H]+^+: 297.1234; found: 297.1238.

Challenges and Troubleshooting

  • Byproduct Formation : Competing N-acylation at the benzoxazolone nitrogen is mitigated by using bulky bases (e.g., DIPEA).

  • Low Solubility : Sonication in warm ethanol improves crystallization.

Applications and Derivatives

  • Antioxidant Activity : Analogous compounds exhibit IC50_{50} values of 54–60 μg/mL in H2_2O2_2 scavenging assays.

  • Anti-Inflammatory Potential : Benzoxazole-propanamides inhibit COX-2 with IC50_{50} < 10 μM .

Q & A

Basic: What are the optimal synthetic routes for N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Amide Bond Formation: React 2-methylphenylamine with a benzoxazolone-propanoyl chloride derivative under basic conditions (e.g., triethylamine in DMF) to form the propanamide backbone .

Cyclization: Use microwave-assisted heating or reflux in aprotic solvents (e.g., THF) to stabilize the benzoxazolone ring .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high purity (>95%) .
Critical Parameters:

  • Temperature control (±2°C) during amidation to avoid side reactions.
  • Catalytic amounts of N,N-dimethylaminopyridine (DMAP) to accelerate coupling .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR in DMSO-d₆: Identify aromatic protons (δ 7.1–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm). Integration ratios confirm stoichiometry .
    • ¹³C NMR : Resolve carbonyl signals (C=O at ~170 ppm) and benzoxazolone carbons .
  • Mass Spectrometry (HRMS): ESI+ mode to confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • Infrared Spectroscopy (IR): Detect amide C=O stretch (~1650 cm⁻¹) and benzoxazolone C-O-C (1250 cm⁻¹) .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variability: Validate compound purity via HPLC (≥98%) and control for residual solvents (e.g., DMF) that interfere with assays .
  • Assay Conditions:
    • Use orthogonal assays (e.g., cell viability vs. target-specific enzymatic inhibition) to confirm activity .
    • Standardize cell lines (e.g., HEK293 vs. HeLa) and serum-free media to minimize batch effects .
  • Data Normalization: Include internal controls (e.g., staurosporine for cytotoxicity) and report IC₅₀ values with 95% confidence intervals .

Advanced: What computational methods predict its pharmacokinetics and target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Model interactions with putative targets (e.g., kinases or proteases) using the benzoxazolone ring as a hydrogen-bond acceptor .
  • QSAR Modeling: Train models on analogues (e.g., PubChem CID 146093242) to predict logP (2.8 ± 0.3) and solubility (≤50 µM in PBS) .
  • MD Simulations (GROMACS): Simulate binding stability (>20 ns trajectories) to assess residence time in target pockets .

Advanced: How to analyze its crystal structure using X-ray diffraction?

Methodological Answer:

  • Crystallization: Use vapor diffusion with 2:1 acetone/water to grow single crystals .
  • Data Collection:
    • Instrument: Synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data .
    • Software: Refine with SHELXL (R₁ < 5%, wR₂ < 12%) and validate via PLATON for missed symmetry .
  • Key Metrics:
    • Bond angles: C-N-C (~120°) in the amide group.
    • Torsion angles: Benzoxazolone-propanamide dihedral (~15°) .

Advanced: What strategies validate target engagement in cellular assays?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize recombinant target protein (e.g., TSPO) and measure binding kinetics (kₐ > 1×10⁴ M⁻¹s⁻¹, kd < 0.01 s⁻¹) .
  • Cellular Thermal Shift Assay (CETSA): Monitor target stabilization (ΔTₘ ≥ 3°C) in lysates treated with 10 µM compound .
  • Competitive Binding: Co-incubate with radiolabeled probes (e.g., [¹¹C]MBMP) and quantify displacement via autoradiography .

Comparative Analysis of Structural Analogues (Table)

CompoundStructural VariationBiological ActivityKey DifferentiatorSource
N-(4-Fluorophenyl) analogueFluorine substitutionEnhanced kinase inhibitionIncreased electronegativity
N-(p-Tolyl) derivativeMethyl vs. methoxy groupImproved solubilityReduced logP (2.5 vs. 3.1)
Benzothiazole analogueS/O heteroatom swapShifted selectivityAltered H-bonding capacity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.